molecular formula C12H16N5O8P B12693057 ((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid CAS No. 117627-24-4

((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid

Cat. No.: B12693057
CAS No.: 117627-24-4
M. Wt: 389.26 g/mol
InChI Key: QMCLXDWCCQCWGE-RULCWPDDSA-N
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Description

((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex organic compound that features a purine base, a furan ring, and a phosphoryl group. This compound is of significant interest in the fields of chemistry and biology due to its structural similarity to nucleotides, the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the furan ring and the attachment of the phosphoryl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Scientific Research Applications

((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with nucleic acid synthesis pathways. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Adefovir: A nucleotide analog used as an antiviral agent.

    Tenofovir: Another nucleotide analog with antiviral properties.

    Cidofovir: Used in the treatment of viral infections.

Uniqueness

((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is unique due to its specific structural features, such as the presence of both a purine base and a furan ring. This combination allows it to interact with biological systems in ways that other nucleotide analogs cannot .

Properties

CAS No.

117627-24-4

Molecular Formula

C12H16N5O8P

Molecular Weight

389.26 g/mol

IUPAC Name

2-[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C12H16N5O8P/c13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(25-12)1-24-26(22,23)2-6(18)19/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,22,23)(H2,13,14,15)/t5-,8-,9+,12-/m1/s1

InChI Key

QMCLXDWCCQCWGE-RULCWPDDSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CC(=O)O)O)O)O)N

Origin of Product

United States

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